4,4,6-Trimethylnonane
Description
4,4,6-Trimethylnonane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol. Its IUPAC name indicates three methyl groups attached to the nonane backbone: two at the 4th carbon and one at the 6th carbon. This structural arrangement reduces symmetry compared to linear alkanes, influencing its physical and chemical properties, such as boiling point, viscosity, and solubility.
Properties
CAS No. |
62184-30-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,4,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-11(3)10-12(4,5)9-7-2/h11H,6-10H2,1-5H3 |
InChI Key |
KBTTWWLCACXOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethylnonane typically involves the alkylation of nonane with methylating agents. One common method is the Friedel-Crafts alkylation, where nonane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces a mixture of alkanes, which can then be selectively alkylated to produce the desired trimethyl derivatives. The process involves high temperatures and pressures, along with the use of zeolite catalysts to enhance the selectivity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2) under UV light or in the presence of a radical initiator.
Major Products:
Oxidation: Formation of 4,4,6-trimethylnonan-2-one or 4,4,6-trimethylnonanoic acid.
Reduction: Formation of this compound itself if starting from a derivative.
Substitution: Formation of 4,4,6-trimethyl-2-chlorononane or similar halogenated products.
Scientific Research Applications
4,4,6-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethylnonane in biological systems involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
Comparison with Similar Compounds
Boiling Points and Vaporization Enthalpies
- 2,4,6-Trimethylnonane: Exhibits a vaporization enthalpy (ΔHvap) of 46.4 kJ/mol at 354 K, with a boiling range of 339–459 K .
- 3,4,7-Trimethylnonane: No direct boiling point data, but its viscosity decreases from 0.0383 Pa·s at 180 K to 0.000183 Pa·s at 472.64 K, indicating lower intermolecular forces compared to linear alkanes .
- This compound: Expected to have a lower boiling point than linear dodecane (489 K) due to branching, similar to 2,4,6-trimethylnonane.
Henry’s Law Constants (Water Solubility)
- 2,2,5-Trimethylnonane: Henry’s constant = 8.7×10⁻⁷ (dimensionless) .
- 2,2,6-Trimethylnonane: Henry’s constant = 8.7×10⁻⁷ .
- This compound: Likely lower solubility than less-branched isomers due to increased hydrophobicity from clustered methyl groups.
Key Research Findings
Branching Effects: Compounds with methyl groups closer to the chain center (e.g., 2,4,6-trimethylnonane) exhibit higher symmetry and slightly elevated boiling points compared to isomers with terminal branching (e.g., 2,2,8-trimethylnonane) .
Viscosity Trends: 3,4,7-Trimethylnonane’s viscosity decreases exponentially with temperature, aligning with Joback’s calculated properties .
Catalytic Relevance: Branched alkanes like 2,4,8-trimethylnonane are prioritized in renewable fuel research due to their compatibility with jet fuel blends .
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